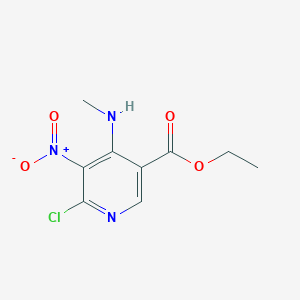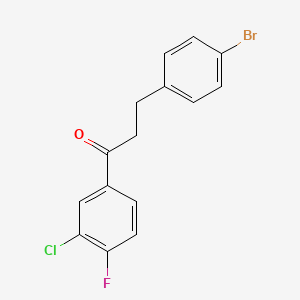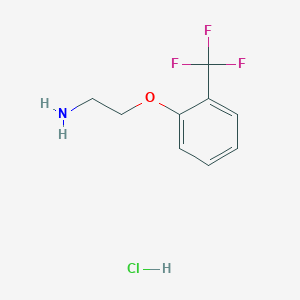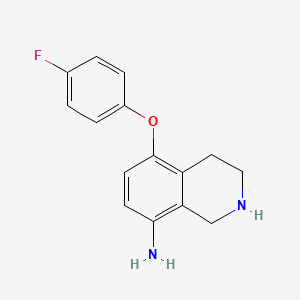![molecular formula C11H12FNO2 B1531271 1-[(3-Fluorphenyl)methyl]azetidin-3-carbonsäure CAS No. 1432063-73-4](/img/structure/B1531271.png)
1-[(3-Fluorphenyl)methyl]azetidin-3-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Azetidine, einschließlich 1-[(3-Fluorphenyl)methyl]azetidin-3-carbonsäure, sind bekannt für ihre antibakterielle Aktivität . Sie gehören zur Klasse der β-Lactam-Arzneimittel, zu denen Penicilline und Cephalosporine gehören . Diese Verbindungen wurden aufgrund ihrer medizinischen Bedeutung eingehend untersucht .
Synthese neuer Lactamderivate
Azetidine werden zur Synthese neuer Lactamderivate verwendet . Der Lactamteil ist in verschiedenen natürlichen und synthetischen Verbindungen vorhanden, die ein breites Spektrum biologischer Eigenschaften aufweisen . Azetidine wurden durch Cyclisierung, nucleophile Substitution, Cycloaddition, Ringexpansion und -umlagerung, Ringkontraktion und Reduktion von β-Lactamen hergestellt .
Vorläufer für 3-substituierte Azetidin-2-carbonsäuren
Azetidine sind Vorläufer für die Gewinnung von 3-substituierten Azetidin-2-carbonsäuren . Dieser Prozess umfasst die Entschützung von α-Chlor-β-amino-sulfinylimidaten mit 4 N HCl in Dioxan, um das entsprechende Imidathydrochlorid zu erhalten .
Pharmazeutische Forschung
Azetidin und seine Derivate sind wertvolle Verbindungen in der pharmazeutischen Forschung . Sie werden bei der Entwicklung neuer Medikamente und Therapien eingesetzt .
Agrochemische Forschung
Neben ihrer Verwendung in der pharmazeutischen Forschung werden Azetidine auch in der agrochemischen Forschung eingesetzt . Sie werden bei der Entwicklung neuer Pestizide und anderer agrochemischer Produkte eingesetzt .
Synthese anderer chemischer Verbindungen
Azetidine werden zur Synthese anderer chemischer Verbindungen verwendet . Beispielsweise werden sie bei der Synthese von 3-(2-Methylphenoxy)azetidinhydrochlorid, 3-(3-Methoxyphenoxy)azetidinhydrochlorid und 3-(3-Methoxyphenyl)azetidinhydrochlorid verwendet .
Wirkmechanismus
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Azetidine derivatives are known to be used in solution phase peptide synthesis , which could potentially influence their bioavailability.
Result of Action
Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties , suggesting potential cellular effects.
Action Environment
The stability and reactivity of azetidine derivatives can be influenced by factors such as temperature and the presence of other chemical reagents .
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPMXFDCZGSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


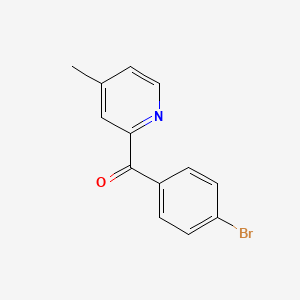
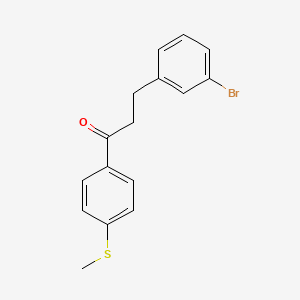
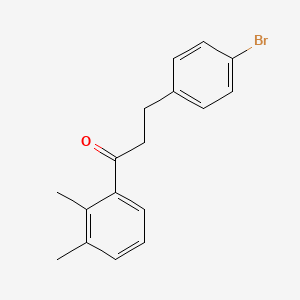
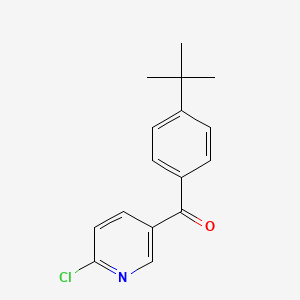
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
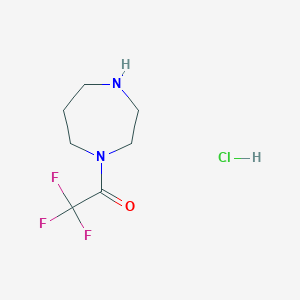
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
